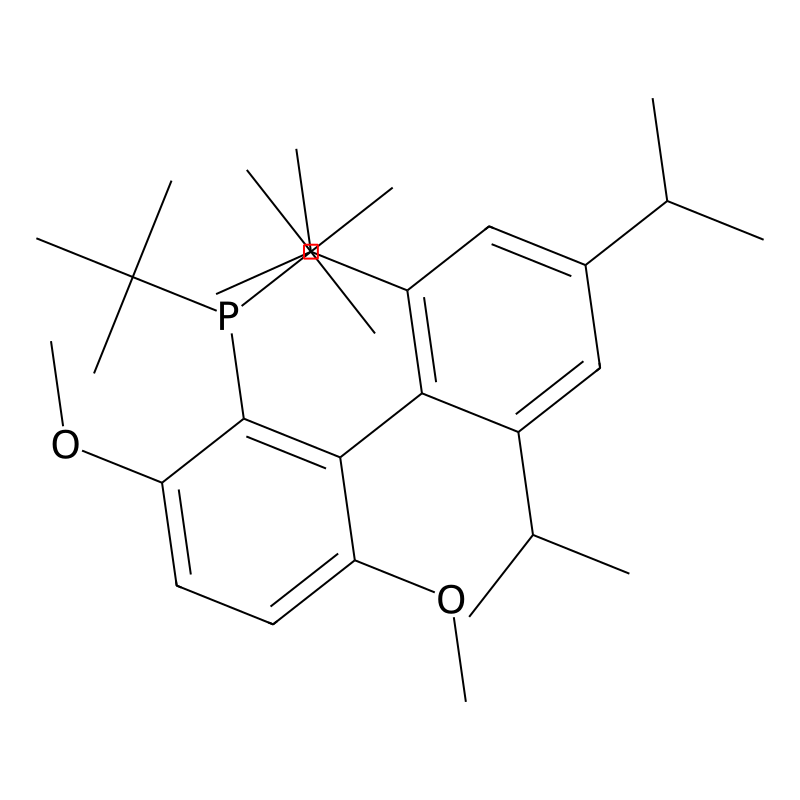

tBuBrettPhos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

tBuBrettPhos, also known as 2-di-tert-butyl-4,5-diphenyl-1H-imidazole-1-yldiphenylphosphine, is a dialkylbiaryl phosphine ligand commonly used in scientific research for palladium-catalyzed cross-coupling reactions []. These reactions are a fundamental tool in organic synthesis, allowing the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds.

Improved Efficiency and Reactivity

Compared to other catalytic systems, tBuBrettPhos offers several advantages. It promotes cross-coupling reactions more efficiently, leading to higher yields of desired products []. Additionally, it exhibits improved reactivity, allowing for milder reaction conditions and shorter reaction times.

Broad Substrate Scope

tBuBrettPhos demonstrates a wide range of compatibility with various substrates. This versatility makes it applicable to the synthesis of a diverse array of complex molecules, from pharmaceuticals and natural products to functional materials [].

Air, Moisture, and Thermal Stability

A significant benefit of tBuBrettPhos is its stability. Unlike some other phosphine ligands, tBuBrettPhos is resistant to air, moisture, and heat. This stability simplifies handling and storage, making it a more user-friendly option for researchers.

Lower Catalyst Loadings

Due to its efficiency, tBuBrettPhos allows researchers to use smaller quantities of catalyst compared to other systems. This translates to reduced costs and minimizes the amount of waste generated during the reaction process.

t-Butyl BrettPhos is a specialized phosphine ligand widely recognized for its role in catalyzing cross-coupling reactions, particularly those involving palladium. It is characterized by its bulky, electron-rich biaryl structure, which enhances its reactivity and selectivity in various organic transformations. The compound exhibits a unique ability to stabilize palladium complexes, making it an essential component in the field of organic synthesis, especially for forming carbon-nitrogen bonds.

t-Butyl BrettPhos is primarily utilized in palladium-catalyzed cross-coupling reactions. These reactions include:

- C–N Coupling Reactions: It effectively promotes the formation of carbon-nitrogen bonds, facilitating the synthesis of anilines and related compounds. This is particularly useful in pharmaceutical chemistry for synthesizing drug candidates

t-Butyl BrettPhos finds extensive applications in various fields:

- Catalysis: It is predominantly used as a ligand in palladium-catalyzed cross-coupling reactions, enhancing the efficiency of these processes.

- Organic Synthesis: The compound plays a crucial role in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: It is also explored for applications in developing advanced materials due to its ability to stabilize metal complexes .

The synthesis of t-Butyl BrettPhos typically involves several steps:

- Starting Materials: The synthesis often begins with phenyl phosphine and dimethoxybromobenzene.

- Aromatic Substitution Reaction: Under basic conditions, these precursors undergo aromatic substitution to form the desired phosphine ligand.

- Purification: The product is purified through standard techniques such as recrystallization or chromatography to obtain high purity levels for effective catalytic applications.

Studies have shown that t-Butyl BrettPhos interacts favorably with palladium, forming stable complexes that enhance catalytic activity. Its bulky structure allows for better accommodation of sterically hindered substrates, thereby increasing reaction rates and yields compared to other ligands. Research indicates that these interactions significantly improve the efficiency of C–N coupling reactions involving challenging substrates such as amides and ammonia .

t-Butyl BrettPhos stands out among similar phosphine ligands due to its unique structural features and enhanced reactivity. Here are some comparable compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Triphenylphosphine | Triaryl Phosphine | Less sterically hindered; broader application scope but lower reactivity. |

| 1,1-Bis(diphenylphosphino)ferrocene | Bidentate Ligand | Offers chelation effects but may be less effective in C–N coupling compared to t-Butyl BrettPhos. |

| Bis(2-diphenylphosphino)propane | Bidentate Ligand | Provides good stability but lacks the same level of reactivity as t-Butyl BrettPhos. |

t-Butyl BrettPhos is particularly noted for its ability to promote efficient coupling reactions involving electron-deficient aryl halides and various nucleophiles, making it a preferred choice in many synthetic applications .

The development of dialkylbiaryl phosphine ligands emerged from the limitations of earlier phosphine systems in palladium-catalyzed cross-coupling reactions. Before their introduction in 1998, first- and second-generation phosphine ligands such as tris(ortho-tolyl)phosphine and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl required harsh reaction conditions and exhibited severely limited substrate scope. The Suzuki-Miyaura and Negishi cross-coupling reactions were typically performed with tetrakis(triphenylphosphine)palladium(0) as catalyst and were predominantly restricted to aryl bromides and iodides at elevated temperatures, while the more readily available and cost-effective aryl chlorides remained largely unreactive.

Stephen L. Buchwald first described dialkylbiaryl phosphine ligands in 1998 specifically for applications in palladium-catalyzed coupling reactions designed to form carbon-nitrogen and carbon-carbon bonds. This breakthrough addressed fundamental challenges in cross-coupling chemistry by providing ligands that could generate highly reactive, formally 12-electron L–Pd⁰ intermediates under mild conditions. The development represented a paradigm shift in ligand design philosophy, moving away from traditional triphenylphosphine-based systems toward more electron-rich and sterically demanding alternatives.

The early success of these ligands quickly led to their adoption across multiple reaction types, including Buchwald-Hartwig amination, etherification reactions, Negishi cross-coupling, Suzuki-Miyaura cross-coupling, and related transformations. Furthermore, their utility extended beyond palladium-based processes to encompass transformations catalyzed by nickel, gold, silver, copper, rhodium, and ruthenium, among other transition metals. This broad applicability established dialkylbiaryl phosphine ligands as a foundational technology in modern organometallic catalysis.

Synthesis and Structural Evolution of tBuBrettPhos from Early Buchwald Ligands

The synthetic approach to dialkylbiaryl phosphine ligands, including tBuBrettPhos, follows a well-established protocol that enables large-scale preparation from inexpensive starting materials. The general synthesis involves treating an aryl halide with excess magnesium to form the corresponding Grignard reagent, followed by addition of a 1,2-dihaloarene that reacts with additional magnesium metal to generate benzyne in situ. The aryl magnesium halide then undergoes nucleophilic addition to the benzyne intermediate, and the resulting Grignard reagent is subsequently treated with a dialkylchlorophosphine in the presence of catalytic copper(I) chloride to generate the target ligand.

For tBuBrettPhos specifically, the synthesis involves the reaction of 2-bromo-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl with di-tert-butylphosphine chloride under carefully controlled conditions. The reaction is typically conducted under argon atmosphere using tetrahydrofuran as solvent, with magnesium metal and a nickel catalyst such as bis(acetylacetonato)nickel(II) to facilitate the coupling process. The reaction proceeds at elevated temperature (80°C) for approximately 12 hours, followed by aqueous workup and recrystallization from methanol to afford tBuBrettPhos in approximately 90% yield.

The structural evolution from early Buchwald ligands to tBuBrettPhos reflects a systematic optimization of steric and electronic properties. The first reported dialkylbiaryl phosphine ligand, DavePhos, featured dicyclohexylphosphine groups and proved effective for Suzuki-Miyaura cross-coupling reactions and Buchwald-Hartwig aminations. Subsequent developments led to ligands such as JohnPhos and MePhos, each tailored for specific transformations and substrate classes. The introduction of tBuBrettPhos represented a significant advancement through the incorporation of extremely bulky tert-butyl groups on phosphorus, combined with the sterically demanding 2′,4′,6′-triisopropylphenyl substituent and electron-donating methoxy groups.

Key Advantages Over Traditional Phosphine Ligands in Palladium-Mediated Reactions

tBuBrettPhos exhibits several critical advantages over traditional phosphine ligands that have established it as a premier choice for challenging cross-coupling transformations. The enhanced catalytic activity has been attributed to its exceptional electron-richness, substantial steric bulk, and unique structural features that promote efficient catalytic turnover. The tert-butyl groups on phosphorus serve as bulky, electron-donating substituents that stabilize low-valent palladium intermediates while facilitating oxidative addition and reductive elimination processes.

A particularly significant structural feature is the lower ring of the biphenyl system, positioned ortho to the phosphino group, which functions as a hemilabile ligand. Extensive crystallographic studies have demonstrated that this ring can coordinate to the palladium center when needed, helping to stabilize the highly reactive, formally 12-electron L–Pd⁰ intermediate during the catalytic cycle. The 2,6-substitution pattern on the lower ring minimizes catalyst decomposition through palladium-mediated carbon-hydrogen activation at these positions.

The remarkable air stability of tBuBrettPhos represents a major practical advantage over many traditional phosphine ligands, which are often sensitive to oxidation by molecular oxygen. Experimental and theoretical studies have revealed that the resistance to oxidation stems from the protective steric environment created by the two tert-butyl substituents on phosphorus and the substitution pattern on the biaryl backbone. This stability significantly simplifies handling and storage procedures, making tBuBrettPhos more user-friendly for both academic research and industrial applications.

The ligand demonstrates exceptional versatility across multiple bond-forming reactions, including carbon-carbon, carbon-nitrogen, carbon-oxygen, carbon-fluorine, and carbon-sulfur coupling processes. Recent applications have expanded to include conversion of aryl and vinyl triflates to bromides and chlorides, conversion of aryl triflates to aryl fluorides, and various other transformations that were previously challenging or impossible with traditional ligand systems.

tBuBrettPhos has proven particularly valuable for coupling reactions involving sterically hindered substrates and five-membered heterocyclic electrophiles, which represent some of the most challenging transformations in cross-coupling chemistry. Computational studies have revealed that the extremely bulky adamantyl-containing variants, such as the diadamantyl ligand, can achieve full conversion of challenging substrates like 4-bromo-1-methylimidazole through optimal geometric arrangements that favor reductive elimination.

Crystallographic Analysis of tert-Butyl BrettPhos and Its Palladium Complexes

Crystallographic Analysis of tert-Butyl BrettPhos and Its Palladium Complexes

X-ray crystallographic studies of tert-Butyl BrettPhos palladium complexes have revealed crucial structural features that explain their exceptional catalytic performance [10] [11]. The oxidative addition complexes exhibit a distorted square-planar geometry around the palladium center, with characteristic bond lengths and angles that reflect the steric influence of the ligand [10].

In the solid-state structure of tert-Butyl BrettPhos palladium bromide complexes, the palladium-phosphorus bond length ranges from 2.34 to 2.35 Ų, while the palladium-bromide distance measures 2.46-2.47 Ų [10]. The palladium-aryl carbon bond length varies between 2.03-2.05 Ų, demonstrating the strong coordination of the aryl substrate to the metal center [10]. A particularly important structural feature is the palladium-C1' interaction with the ipso carbon of the lower ring, which ranges from 2.53 to 2.58 Ų [10].

The crystallographic analysis reveals a significant distortion from ideal square-planar geometry, with the P-Pd-Br angle measuring approximately 167° rather than the expected 180° [10]. This distortion arises from the steric pressure exerted by the bulky tert-butyl substituents and the triisopropyl groups on the biaryl backbone [10]. The ipso-Pd-Ar angle deviates substantially from linearity, measuring approximately 158°, indicating a tilting of the aryl substituent toward one side of the lower ring [10].

| Structural Parameter | Value Range |

|---|---|

| Pd-P Bond Length | 2.34-2.35 Ų |

| Pd-Br Bond Length | 2.46-2.47 Ų |

| Pd-CAr Bond Length | 2.03-2.05 Ų |

| Pd-C1' Distance | 2.53-2.58 Ų |

| P-Pd-Br Angle | ~167° |

| ipso-Pd-Ar Angle | ~158° |

Comparative crystallographic studies with related biaryl phosphine ligands demonstrate that the specific substitution pattern of tert-Butyl BrettPhos creates unique structural features [12]. The presence of methoxy groups in the 3 and 6 positions of the phosphine-containing ring influences the overall conformation and the extent of arene-metal interactions [10]. When compared to RockPhos complexes, which bear a methyl group instead of a methoxy group at the 6-position, tert-Butyl BrettPhos complexes show enhanced stability of the dearomatized form [10].

The crystallographic data also reveals important insights into the ligand's conformational behavior [11]. X-ray and spectroscopic analyses have shown that the biaryl system can undergo reversible insertion into palladium-carbon bonds during complex formation [11]. This dynamic behavior is facilitated by the specific geometric arrangement of the substituents and contributes to the ligand's effectiveness in challenging catalytic transformations [11].

Steric and Electronic Effects of tert-Butyl and Triisopropyl Substituents

The steric and electronic properties of tert-Butyl BrettPhos are fundamentally determined by the strategic placement of tert-butyl and triisopropyl substituents throughout the molecular framework [18]. The tert-butyl groups attached directly to phosphorus provide substantial steric bulk, creating a protective environment around the metal center that influences both the coordination geometry and the reactivity of palladium complexes [18] [19].

Computational studies have established that the percent buried volume (%Vbur) for tert-Butyl BrettPhos exceeds 50%, placing it among the most sterically demanding phosphine ligands [26] [36]. This high steric volume arises primarily from the tert-butyl substituents, which create significant steric pressure in the first coordination sphere of the metal [26]. The cone angle, another important steric parameter, is estimated to exceed 180°, substantially larger than traditional phosphines like triphenylphosphine (145°) [36] [37].

The electronic properties of tert-Butyl BrettPhos are characterized by strong electron-donating behavior, primarily attributed to the alkyl substituents and methoxy groups [31]. The Tolman Electronic Parameter (TEP), measured through infrared spectroscopy of nickel tricarbonyl complexes, indicates values comparable to other highly donating phosphines such as tri-tert-butylphosphine [31] [37]. The methoxy substituents at the 3 and 6 positions of the phosphine-containing ring contribute additional electron density through their inductive and resonance effects .

| Electronic Parameter | tert-Butyl BrettPhos | Comparison |

|---|---|---|

| Electron Donation | Strong | Similar to P(tBu)₃ |

| TEP Estimate | ~2056-2058 cm⁻¹ | Lower than PPh₃ (2069 cm⁻¹) |

| Substituent Effects | Alkyl + methoxy groups | Highly electron-rich |

The triisopropyl substituents on the lower phenyl ring serve multiple functions in the ligand design [18]. These bulky groups create a sterically demanding environment that prevents unwanted side reactions while maintaining the proper orientation for productive catalytic cycles [18]. The isopropyl groups also contribute to the overall electron-richness of the system through their inductive effects [19].

Mechanistic studies have revealed that the steric bulk of the tert-butyl groups plays a crucial role in promoting reductive elimination steps in cross-coupling reactions [28]. The relief of unfavorable steric interactions between the tert-butyl groups and the aryl substrate provides a thermodynamic driving force for product formation [28]. This effect is particularly pronounced in challenging transformations involving sterically hindered coupling partners [28].

The electronic effects of the substituents also influence the stability and reactivity of oxidative addition complexes [10]. Electron-donating substituents on the aryl coupling partner enhance the rate of dearomatization processes, while electron-withdrawing groups retard these transformations [10]. This selectivity arises from the electronic demands of the insertion mechanism and the relative stabilization of different oxidation states [10].

Thermal Stability and Air/Moisture Tolerance in Catalytic Systems

tert-Butyl BrettPhos demonstrates exceptional thermal stability, maintaining its structural integrity and catalytic activity across a wide temperature range [17] . The ligand exhibits no significant degradation below 200°C, making it suitable for high-temperature catalytic applications commonly employed in industrial processes [25]. The melting point range of 166-170°C represents a sharp thermal transition, indicating high crystalline purity and molecular uniformity [22].

Thermal gravimetric analysis studies of related phosphine ligands suggest that the tert-butyl substituents contribute significantly to the thermal stability of the molecule [25] [27]. The bulky alkyl groups create a protective environment around the phosphorus center, preventing oxidation and other degradation pathways that commonly affect less hindered phosphines [25]. This thermal robustness is particularly important in catalytic systems that operate at elevated temperatures, such as those used for challenging cross-coupling reactions [17].

The air and moisture stability of tert-Butyl BrettPhos represents a significant practical advantage over many traditional phosphine ligands [3] [17]. The compound can be stored and handled under normal atmospheric conditions without significant decomposition, eliminating the need for specialized inert atmosphere techniques during routine use [3] [6]. This stability is attributed to the steric protection provided by the bulky substituents, which prevent access of oxidizing agents to the phosphorus center [17].

| Stability Parameter | Condition | Performance |

|---|---|---|

| Thermal Stability | Up to 200°C | No degradation |

| Air Exposure | Ambient conditions | Stable |

| Moisture Tolerance | Normal humidity | Stable |

| Storage Conditions | Room temperature | Long-term stable |

In palladium-catalyzed systems, tert-Butyl BrettPhos maintains its catalytic activity even under demanding reaction conditions [17] [24]. The ligand demonstrates remarkable tolerance to protic solvents, elevated temperatures, and the presence of various functional groups that might otherwise cause ligand degradation [17]. This robustness enables its use in a wide range of synthetic applications without concerns about catalyst decomposition [24].

Comparative stability studies with related biaryl phosphine ligands reveal that the specific substitution pattern of tert-Butyl BrettPhos contributes to its enhanced stability profile . The combination of electron-donating methoxy groups and sterically protecting alkyl substituents creates an optimal balance between reactivity and stability . This design allows the ligand to maintain high catalytic activity while resisting decomposition pathways that affect less stable alternatives .

The synthesis of tert-butyl BrettPhos involves a sophisticated multi-step approach that begins with the construction of the biphenyl backbone through benzyne-mediated coupling reactions. The preparation commences with 1,4-dimethoxy-2-fluorobenzene as the starting material, which undergoes lithiation with normal-butyllithium at −78°C to generate the corresponding aryllithium intermediate [1]. This reactive species subsequently participates in a benzyne coupling reaction with a preformed Grignard reagent derived from 2,4,6-triisopropylbromobenzene [1].

The initial benzyne coupling step yields the biphenyl precursor 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl in 63% yield after bromination and purification [1] [2]. This intermediate serves as the foundation for the subsequent phosphine installation step. The synthesis protocol requires careful temperature control, with the benzyne formation conducted at −78°C and the Grignard addition performed over a 40-minute period to ensure optimal coupling efficiency [1].

The phosphine installation represents the critical transformation step, involving the conversion of the aryl bromide to the corresponding Grignard reagent followed by copper-catalyzed coupling with di-tert-butyl chlorophosphine. The optimized procedure employs magnesium turnings in a 7.5:1 mixture of toluene and tetrahydrofuran at 80°C for 3 hours to generate the required Grignard intermediate [1] [2]. This solvent system eliminates the need for solvent exchange procedures that were previously required when using pure tetrahydrofuran [1].

| Synthesis Step | Starting Material | Reagent | Conditions | Yield (%) |

|---|---|---|---|---|

| Benzyne Formation | 1,4-dimethoxy-2-fluorobenzene | n-BuLi | −78°C, THF, 1h | - |

| Grignard Coupling | Triisopropyl Grignard + Benzyne | Br2 quench | 0°C, 20 min | 63 |

| Grignard Formation | Biphenyl bromide | Mg turnings | 80°C, toluene:THF, 3h | - |

| Phosphine Installation | Biphenyl Grignard | t-Bu2PCl, CuCl | 120°C, 20h | 87 |

The final phosphine coupling step utilizes 5 mol% copper(I) chloride as the catalyst with 10 mol% lithium bromide as an additive [1]. The reaction proceeds at 120°C for 20 hours, providing tert-butyl BrettPhos in 87% isolated yield after crystallization from methanol and ethyl acetate [1] [2]. This represents a significant improvement over previous methodologies that required stoichiometric quantities of copper salts and pyrophoric tert-butyllithium reagents [1].

Large-Scale Production Challenges and Optimization Strategies

Large-scale production of tert-butyl BrettPhos presents numerous technical and safety challenges that require systematic optimization approaches. The primary safety concern involves the elimination of pyrophoric tert-butyllithium, which was required in stoichiometric quantities (approximately 120 mL of 1.7 M solution for 50 grams of starting material) in earlier synthetic protocols [1]. The replacement of this hazardous reagent with Grignard chemistry represents a fundamental improvement in process safety [1] [3].

Catalyst optimization studies revealed significant differences in copper source effectiveness, with copper(I) iodide providing only 13% yield under standard conditions, while copper(I) bromide achieved 67% yield and copper(I) chloride delivered 74% yield [1]. The optimal conditions employ 5 mol% copper(I) chloride with 10 mol% lithium bromide, achieving 95% yield on laboratory scale [1]. This catalytic approach eliminates the copper contamination issues associated with stoichiometric copper usage [1].

| Challenge Category | Specific Issue | Optimization Solution | Impact |

|---|---|---|---|

| Safety Concerns | Pyrophoric t-BuLi reagent | Grignard reagent replacement | Safer handling procedures |

| Catalyst Loading | Stoichiometric copper salts | 5 mol% CuCl catalytic system | Reduced contamination |

| Temperature Control | High reaction temperatures | Optimized 120°C conditions | Energy efficiency |

| Solvent Systems | Multiple solvent exchanges | Direct toluene:THF mixture | Simplified workup |

| Product Purity | Copper salt contamination | Improved washing protocols | Higher quality products |

Solvent system optimization eliminated the cumbersome solvent exchange procedures required in earlier protocols [1]. The development of a direct 7.5:1 toluene:tetrahydrofuran mixture allows for Grignard formation and subsequent copper-catalyzed coupling without intermediate workup steps [1]. This simplification significantly reduces processing time and improves overall efficiency for large-scale operations [1] [2].

Temperature optimization studies demonstrated that reducing the reaction temperature from 140°C to 120°C while extending the reaction time to 20 hours provides superior results with improved reproducibility [1]. The lower temperature reduces thermal stress on the reaction system while maintaining high conversion efficiency [1]. Grignard formation requires precise temperature control at 80°C to ensure complete magnesium activation without excessive thermal decomposition [1].

Scale-up validation was demonstrated using 50 grams of biphenyl bromide precursor, yielding 50.5 grams of purified tert-butyl BrettPhos (87% yield) [1] [2]. The large-scale protocol maintains the same efficiency as laboratory-scale reactions while addressing practical considerations such as heat transfer, mixing efficiency, and waste minimization [1]. The improved methodology reduces the environmental impact through decreased reagent consumption and simplified waste streams [1].

Characterization Techniques: Nuclear Magnetic Resonance, X-Ray Diffraction, and Mass Spectrometry

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of tert-butyl BrettPhos through multi-nuclear analysis. Proton Nuclear Magnetic Resonance spectroscopy at 400 MHz in deuterated chloroform reveals characteristic signals for the aromatic protons of the triisopropyl-substituted ring at δ 6.98 (singlet, 2H) [1] [4]. The methoxy-substituted aromatic ring displays distinct doublets at δ 6.88 and δ 6.84 (J = 8.8 Hz, 1H each), confirming the substitution pattern [1] [4].

The methoxy groups appear as distinct singlets at δ 3.79 and δ 3.56, indicating restricted rotation around the biphenyl axis due to steric interactions [1] [4]. The tert-butyl phosphine substituents generate characteristic singlets at δ 1.16 and δ 1.13 (9H each), while the isopropyl groups of the triisopropyl ring display complex multipicity patterns reflecting their diastereotopic environments [1] [4].

| NMR Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 6.98 (s, 2H) | Singlet | Triisopropyl aromatic H |

| ¹H | 6.88 (d, J=8.8 Hz, 1H) | Doublet | Methoxy ring aromatic H |

| ¹H | 3.79 (s, 3H) | Singlet | Methoxy group |

| ¹H | 1.16 (s, 9H) | Singlet | tert-Butyl phosphine |

| ³¹P | 34.56 | Singlet | Phosphorus nucleus |

Carbon-13 Nuclear Magnetic Resonance spectroscopy at 100 MHz provides detailed information about the carbon framework, with quaternary aromatic carbons appearing in the range δ 155.68-155.66 for the methoxy-substituted positions [1] [4]. The biphenyl linkage carbons resonate at δ 132.79-132.72, confirming the successful coupling reaction [1] [4]. The tert-butyl carbon atoms display characteristic signals at δ 33.91-33.62, providing confirmation of the phosphine substitution pattern [1] [4].

Phosphorus-31 Nuclear Magnetic Resonance spectroscopy represents the most diagnostic technique for tert-butyl BrettPhos characterization, with the phosphorus nucleus resonating at δ 34.56 relative to 85% phosphoric acid external standard [1] [4]. This chemical shift value is characteristic of dialkyl biaryl phosphines and provides definitive confirmation of successful phosphine installation [1] [5]. The singlet multiplicity indicates the absence of phosphorus-phosphorus coupling or other complications [1].

X-ray diffraction analysis of single crystals provides definitive structural confirmation through determination of precise bond lengths, bond angles, and crystal packing arrangements [6] [7]. The crystallographic data reveals the spatial arrangement of the bulky tert-butyl groups and their influence on the overall molecular conformation [6]. The crystal structure demonstrates the restricted rotation around the biphenyl axis due to steric interactions between the ortho-substituents [6] [7].

Mass spectrometry using electrospray ionization provides molecular weight confirmation and fragmentation pattern analysis [8]. The molecular ion peak appears at m/z 485 ([M+H]⁺), confirming the molecular formula C₃₁H₄₉O₂P [8]. Collision-induced dissociation tandem mass spectrometry reveals characteristic fragmentation pathways involving loss of tert-butyl groups and isopropyl substituents [8]. The fragmentation pattern provides structural information complementary to Nuclear Magnetic Resonance data [8].

| Characterization Method | Key Information | Typical Conditions | Sensitivity |

|---|---|---|---|

| ¹H NMR | Proton environments, integration | 400 MHz, CDCl₃ | mg quantities |

| ³¹P NMR | Phosphorus chemical shift | 161 MHz, external standard | μg quantities |

| X-ray Diffraction | Crystal structure, bond parameters | Single crystal, CuKα | Single crystal required |

| Mass Spectrometry | Molecular weight, fragmentation | ESI-MS, CID | ng-μg detection |

Infrared spectroscopy provides functional group identification through characteristic absorption frequencies [1] [4]. The phosphine C-P stretches appear in the region 1000-1200 cm⁻¹, while aromatic C=C stretches occur at 1570-1580 cm⁻¹ [1] [4]. The methoxy C-O stretches provide additional confirmation at approximately 1250 cm⁻¹ [1] [4]. Elemental analysis confirms the empirical formula with calculated values of C, 76.82%; H, 10.19% matching experimental results of C, 77.03%; H, 10.10% [1] [4].